(R)-Boc-4-amino-5-methylhexanoic acid
Description
Significance in Organic Synthesis and Pharmaceutical Research
The primary significance of (R)-Boc-4-amino-5-methylhexanoic acid lies in its role as a versatile building block. chemimpex.comchemimpex.com In organic synthesis, it provides a pre-functionalized and stereochemically defined unit that can be incorporated into larger, more complex molecules. The Boc protecting group is crucial in this context, as it masks the reactivity of the amino group, allowing other parts of the molecule to be modified selectively. proprep.com This group can be readily removed under specific acidic conditions, revealing the free amine for subsequent reactions.
In the pharmaceutical industry, this compound is particularly valuable for the synthesis of peptides and peptide-based drugs. chemimpex.com The incorporation of such non-natural amino acid derivatives can lead to peptides with enhanced properties, such as increased stability against enzymatic degradation, improved potency, and better bioavailability. nih.govnih.govresearchgate.net Researchers utilize this building block in the design of novel therapeutic agents, including those targeting specific biological pathways to enhance drug efficacy. chemimpex.comchemimpex.com Its application extends to the development of targeted therapies and other biologically active compounds, making it a critical component in the drug discovery and development pipeline. chemimpex.com
Classification as a Non-Proteinogenic Amino Acid Derivative
This compound is classified as a non-proteinogenic amino acid derivative. Non-proteinogenic amino acids (NPAAs) are those that are not among the 20 standard amino acids encoded by the genetic code. nih.gov These can be naturally occurring in organisms like bacteria and fungi or can be synthetically produced. nih.gov
The defining features of this compound that place it in this category are:
Non-standard structure: Its carbon skeleton and the position of the amino group differ from the alpha-amino acids that are the building blocks of proteins.
Boc Protection: The presence of the tert-butoxycarbonyl (Boc) group on the nitrogen atom is a synthetic modification.
The use of NPAAs like this compound is a powerful tool in medicinal chemistry for creating peptide-based drug candidates with improved pharmacological profiles. nih.govnih.gov
Foundational Role of Amino Acid Derivatives in Contemporary Chemical Disciplines
Amino acid derivatives, both proteinogenic and non-proteinogenic, are fundamental to many areas of modern chemistry. In medicinal chemistry, they are essential building blocks for the modular synthesis of drug candidates. The ability to modify the structure of amino acids allows chemists to fine-tune the properties of molecules, leading to the development of new drugs with improved efficacy and reduced side effects. mdpi.com
In the realm of peptide synthesis, protecting groups like Boc are indispensable. peptide.com They prevent the uncontrolled polymerization of amino acids and allow for the stepwise assembly of a specific peptide sequence. peptide.com The development of a wide array of amino acid derivatives has expanded the chemical space available to researchers, enabling the creation of novel molecular architectures and functional materials. This includes their use in biotechnology for modifying proteins to enhance their stability and functionality. chemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
(4R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)9(6-7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFIBOHQJUSMKX-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R Boc 4 Amino 5 Methylhexanoic Acid and Analogous Chiral Amino Acids
Chemical Synthesis Approaches
Classical and modern chemical methods provide versatile pathways to chiral amino acids, often relying on the controlled formation of stereocenters through various reaction mechanisms.
The foundational strategies for synthesizing α-amino acids from achiral precursors typically yield racemic mixtures, which then require resolution. openstax.org Several classic methods remain fundamental in organic synthesis. fiveable.melibretexts.org
One of the oldest methods involves the α-bromination of a carboxylic acid via the Hell-Volhard-Zelinskii reaction, followed by nucleophilic substitution with ammonia (B1221849). openstax.orglibretexts.org While straightforward, this method produces a racemic product.
The Strecker synthesis is a two-step method starting from an aldehyde or ketone. fiveable.megeorgiasouthern.edu The process involves the formation of an α-aminonitrile, which is subsequently hydrolyzed to yield the desired α-amino acid. fiveable.me
The Amidomalonate synthesis is another versatile method that functions as an extension of the malonic ester synthesis. openstax.orglibretexts.org It involves the alkylation of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation to generate the target amino acid. fiveable.melibretexts.org
Table 1: Comparison of General Amino Acid Synthesis Methods
| Method | Starting Materials | Key Intermediates | Stereochemical Outcome |
|---|---|---|---|
| Hell-Volhard-Zelinskii/Amination | Carboxylic Acid, Br₂, PBr₃, NH₃ | α-Bromo acid | Racemic |
| Strecker Synthesis | Aldehyde/Ketone, NH₃, HCN | α-Aminonitrile | Racemic |
| Amidomalonate Synthesis | Diethyl acetamidomalonate, Alkyl halide | Alkylated malonate ester | Racemic |
To circumvent the need for resolving racemic mixtures, stereospecific syntheses often employ starting materials from the "chiral pool." These are readily available, enantiomerically pure natural products like amino acids or sugars. nih.govacs.org For instance, chiral pentose (B10789219) sugars can mediate the enantioselective synthesis of amino acid precursors, with the sugar's hydroxyl groups dictating the chiral induction. acs.org
Another powerful strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is formed, the auxiliary is removed. This approach has been successfully used in the stereoselective alkylation of glycinamides to prepare enantiopure α-amino acids. researchgate.net
Homologation reactions are chemical processes that lengthen a carbon chain by a single, repeating unit, typically a methylene (B1212753) group (-CH₂-). wikipedia.org These reactions are crucial for converting readily available α-amino acids into more complex β- or γ-amino acids, which are analogues of (R)-Boc-4-amino-5-methylhexanoic acid.
Key homologation reactions in amino acid synthesis include:
Arndt-Eistert Synthesis: Converts a carboxylic acid to its next higher homologue. wikipedia.org
Kowalski Ester Homologation: An alternative to the Arndt-Eistert synthesis, it has been used to convert α-amino esters into β-amino esters. wikipedia.org
Matteson Homologation: This reaction, involving boronic esters, provides a powerful method for the stereoselective synthesis of α-amino acid derivatives and has been used in the total synthesis of natural products containing unusual amino acids. acs.org
The preparation of key intermediates for these syntheses often involves the derivatization of aldehydes. researchgate.net Aldehydes are versatile precursors that can be transformed into various functional groups. nih.gov Advanced derivatization techniques, often developed for analytical purposes, can be adapted for synthesis to create specific intermediates needed for chain elongation or functional group manipulation under mild conditions. researchgate.netnih.gov
The formation of the stereocenter is the most critical step in chiral amino acid synthesis. Modern organometallic chemistry offers powerful tools for this purpose, particularly through palladium-catalyzed reactions. These methods enable the direct functionalization of C-H bonds, offering a more efficient alternative to traditional methods that require pre-functionalized substrates. nih.gov
Stereoselective Alkylation: Palladium-catalyzed alkylation of unactivated methylene C(sp³)–H bonds has been developed for the stereoselective synthesis of various β-alkylated α-amino acids. nih.govacs.org This approach can create α,α-dialkyl α-amino acids with high enantioselectivity using a dual catalysis system involving palladium and copper. acs.org
Stereoselective Arylation: The introduction of an aryl group can be achieved through palladium-catalyzed C-H arylation. nih.gov By using chiral ligands, the desymmetrization of prochiral groups can be achieved, providing a versatile method for constructing building blocks with enantioenriched α-chiral centers. nih.gov This has been applied to isobutyric acid and 2-amino-isobutyric acid derivatives. nih.gov Organocatalysis also provides a metal-free approach for the α-arylation of amino acid precursors. acs.org
Table 2: Examples of Stereoselective C-H Functionalization for Amino Acid Synthesis
| Reaction Type | Catalyst System | Substrate Example | Key Feature |
|---|---|---|---|
| β-Alkylation | Pd(II) / Chiral Ligand | Aliphatic quinolyl carboxamides | Alkylation of unactivated methylene C-H bonds. nih.govacs.org |
| α,α-Dialkylation | Pd/Cu Dual Catalysis | Schiff base activated amino acids | Stereoselective and site-specific allylic alkylation. acs.org |
| β-Arylation | Pd / Chiral MPAO Ligand | Isobutyric acid derivatives | Desymmetrization of isopropyl groups via C-H insertion. nih.gov |
| α-Arylation | Organocatalyst | Imidazolidinone derivative | Avoids transition metals; uses enantiopure amino acid as precursor and source of asymmetry. acs.org |
Nucleophilic substitution is a fundamental reaction in amino acid synthesis, often used to introduce the amino group. fiveable.me The classic amination of an α-halo acid is an Sₙ2 reaction where ammonia acts as the nucleophile. openstax.orgyoutube.comorganic-chemistry.org
To achieve enantioselectivity, this basic principle is refined in several ways:
Chiral Electrophiles: Starting with a chiral substrate containing a good leaving group ensures that the subsequent Sₙ2 reaction proceeds with inversion of configuration, leading to an enantiomerically pure product.
Chiral Nucleophiles: Using a chiral amine or its equivalent can lead to diastereomeric products that can be separated.
Catalytic Enantioselective Substitution: Modern methods employ chiral catalysts to control the stereochemical outcome of the substitution. Engineered enzymes have been developed to catalyze enantioselective nucleophilic aromatic substitutions (SₙAr) to create products with all-carbon quaternary stereocenters. nih.gov In biochemical systems, many methylation reactions proceed via Sₙ2 mechanisms catalyzed by enzymes, demonstrating nature's control over this reaction type. libretexts.org The Michael addition, a type of conjugate substitution, between chiral equivalents of glycine (B1666218) and enoates offers a highly stereoselective route to β-substituted pyroglutamic acids. nih.gov
Biocatalytic and Enzymatic Synthesis Methodologies
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral amino acids. researchgate.netrsc.org Enzymes operate under mild conditions with high stereo- and regioselectivity, making them ideal for industrial applications. rsc.orgnih.gov
Several classes of enzymes are employed for chiral amino acid synthesis:
Transaminases (TAs): These enzymes, which use pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, catalyze the transfer of an amino group from a donor substrate to a prochiral ketone acceptor. tandfonline.com Their high stereoselectivity makes them excellent for chiral amine and amino acid synthesis. tandfonline.comnih.gov
Amino Acid Dehydrogenases (AADHs): These enzymes catalyze the reductive amination of α-keto acids to produce the corresponding amino acids. researchgate.netnih.gov Protein engineering has expanded their substrate scope from natural α-keto acids to include ketones for chiral amine synthesis. tandfonline.com
Nitrilases: These enzymes can hydrolyze nitriles. In the context of amino acid synthesis, they are particularly useful for the desymmetrization of dinitriles, providing chiral cyano-carboxylic acids which are precursors to amino acids like Pregabalin and Baclofen. nih.gov
Racemases: Amino acid racemases catalyze the interconversion of D- and L-amino acids. nih.gov When coupled with a stereoselective amidase or acylase in a process called dynamic kinetic resolution (DKR), they can convert a racemic starting material entirely into a single desired enantiomer of the amino acid. nih.gov
These enzymatic methods represent a green and efficient strategy for accessing a wide variety of non-standard amino acids for pharmaceutical and research purposes. rsc.orgchemrxiv.org
Development of Enzymatic Systems for Optically Pure Unnatural Amino Acids
The demand for optically pure unnatural amino acids (UAAs) has spurred the development of innovative enzymatic systems that offer high selectivity and efficiency. acs.orgrsc.org These biocatalytic approaches are often superior to traditional chemical methods, providing high enantio- and diastereomeric purities under mild reaction conditions. acs.orgmdpi.com
Researchers have successfully developed novel enzymatic systems for the synthesis of various optically pure UAAs. acs.org One such approach involves the use of a coupled enzyme system where a D-amino acid oxidase (DAAO) stereospecifically oxidizes the D-enantiomer of a racemic UAA mixture to its corresponding α-keto acid. nih.govmdpi.com Subsequently, an aminotransferase (AT) converts this α-keto acid into the desired L-form of the UAA, achieving a quantitative and stereospecific conversion. nih.govmdpi.com This method is not only effective for preparing optically pure UAAs from racemic mixtures but also holds potential for expansion to a wide array of structurally diverse amino acids due to the broad substrate specificity of the enzymes involved. nih.govmdpi.com
Another key strategy is the reductive amination of α-keto acids using amino acid dehydrogenases. mdpi.comnih.gov These enzymes exhibit good stability, broad substrate specificity, and high enantioselectivity. mdpi.com The process is often coupled with an enzymatic cofactor regeneration system, making it a prominent method for chiral amino acid preparation. mdpi.com Furthermore, protein engineering techniques, including rational design and directed evolution, are employed to enhance enzyme properties like activity, stability, and substrate range, overcoming limitations of naturally occurring enzymes. nih.govnih.gov
The table below summarizes key enzymes and their roles in the synthesis of optically pure unnatural amino acids.
| Enzyme Class | Function | Example Application | Reference(s) |
| D-Amino Acid Oxidase (DAAO) | Stereospecific oxidation of D-amino acids to α-keto acids. | Conversion of racemic UAAs to optically pure L-UAAs in a coupled system. | nih.gov, mdpi.com |
| Aminotransferase (AT) | Conversion of α-keto acids to L-amino acids. | Used in tandem with DAAO for the stereospecific synthesis of L-UAAs. | nih.gov, mdpi.com |
| Amino Acid Dehydrogenase | Reductive amination of α-keto acids to chiral amino acids. | Synthesis of various chiral amino acids with high enantioselectivity. | mdpi.com, nih.gov |
| Acylase I | Enantioselective hydrolysis of N-acyl-L-amino acids. | Kinetic resolution for the production of a variety of L- and D-amino acids. | nih.gov |
Applications of Dynamic Kinetic Resolution in Biocatalysis
Dynamic kinetic resolution (DKR) is a powerful strategy in biocatalysis that enables the theoretical conversion of 100% of a racemic starting material into a single, optically pure enantiomer. acs.org This is achieved by combining a stereoselective enzymatic reaction with in situ racemization of the less reactive enantiomer.
Several DKR processes have been established for the production of both natural and non-natural L-amino acids. acs.org One notable example is based on the use of an acylase in conjunction with a novel racemase for the resolution of N-acetyl amino acids. acs.org The L-selective acylase hydrolyzes the N-acetyl-L-amino acid, and the remaining N-acetyl-D-amino acid is racemized back to the racemic mixture, allowing for complete conversion to the L-amino acid. acs.org
Another significant application of DKR is the synthesis of β-branched aromatic α-amino acids. nih.gov A biocatalytic transamination method has been developed that establishes two contiguous stereocenters with high diastereoselectivity and enantioselectivity. nih.govchemrxiv.org This process utilizes a thermophilic transaminase that can withstand the conditions necessary for the DKR process to occur. nih.gov
The use of stereoselective amino acid amidases in the presence of a racemase, such as α-amino-ɛ-caprolactam racemase, represents another effective DKR method for chiral amino acid synthesis from amino acid amides. nih.gov This approach allows for the production of both D- and L-amino acids with high optical purity. nih.gov Lipase-catalyzed DKR of PEGylated N-alkyl amino esters has also been shown to be a practical and high-yielding method for accessing enantiomerically enriched N-alkyl unnatural amino acids. acs.org
Engineered Microbial Strains and Metabolic Engineering for Unnatural Amino Acid Biosynthesis
The fields of synthetic biology and genetic engineering have enabled the creation of microbial strains capable of producing unnatural amino acids (UAAs). technologynetworks.comsciencedaily.com By rewiring the metabolism of microorganisms like Escherichia coli, researchers can establish biosynthetic pathways for UAAs that are not found in nature. technologynetworks.comsynbiobeta.com
Metabolic engineering strategies are crucial for optimizing the production of amino acids and their derivatives in microbial hosts. researchgate.net These strategies include increasing the uptake of carbon sources, eliminating rate-limiting steps, enhancing the metabolic flux towards the target pathway, and removing feedback inhibition. researchgate.net For instance, researchers have successfully engineered E. coli to synthesize para-nitro-L-phenylalanine (pN-Phe), a non-standard amino acid, by introducing the necessary biosynthetic capabilities. sciencedaily.comsynbiobeta.com
Furthermore, genetic code expansion techniques allow for the incorporation of these biosynthesized UAAs into specific sites within target proteins. technologynetworks.comsynbiobeta.com This is achieved through the use of orthogonal translation systems, which consist of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA that are specific for the UAA. portlandpress.comyoutube.com This technology not only allows for the production of proteins with novel functionalities but also enables the development of synthetic auxotrophs—strains that are dependent on a specific UAA for survival, offering a novel biological containment strategy. nih.govbioengineer.org The engineering of these microbial systems provides a sustainable and autonomous platform for the production of complex molecules. bioengineer.org
Hydantoinase and Dehydrogenase-Based Catalytic Platforms for Amino Acid Production
The "hydantoinase process" is a well-established industrial multi-enzymatic system for the production of D-amino acids. mdpi.comlsbu.ac.uk This cascade typically involves a hydantoin (B18101) racemase, a D-hydantoinase, and a D-carbamoylase. mdpi.com The process starts with a racemic mixture of 5-monosubstituted hydantoins. The hydantoinase selectively hydrolyzes the D-enantiomer to the corresponding D-N-carbamoyl-amino acid, which is then converted to the final D-amino acid by the carbamoylase. lsbu.ac.uk The remaining L-hydantoin is racemized in situ, allowing for a high-yield conversion. lsbu.ac.uk
A more advanced "double-racemase hydantoinase process" has been developed for the production of L-amino acids. uco.es This system employs four enzymes: a D,L-hydantoinase, a hydantoin racemase, a carbamoyl (B1232498) racemase, and an L-carbamoylase, enabling the efficient conversion of racemic hydantoins to optically pure L-amino acids. uco.es
Dehydrogenases are another critical class of enzymes for amino acid synthesis, primarily used for the asymmetric reductive amination of α-keto acids. mdpi.comnih.gov Both D-amino acid dehydrogenases and L-amino acid dehydrogenases have been utilized for the synthesis of their respective enantiomers. mdpi.comnih.gov These enzymatic methods are advantageous as they often occur in a single step and are considered environmentally friendly. nih.gov The coupling of dehydrogenases with cofactor regeneration systems, such as using formate (B1220265) dehydrogenase, is a common strategy to ensure the continuous supply of the required NADH or NADPH. mdpi.com
The following table outlines the key enzymes in these catalytic platforms.
| Catalytic Platform | Key Enzymes | Function | Target Product | Reference(s) |
| Hydantoinase Process | Hydantoin Racemase, D-Hydantoinase, D-Carbamoylase | Enantioselective hydrolysis of hydantoins with in situ racemization. | D-Amino Acids | mdpi.com, lsbu.ac.uk |
| Double-Racemase Hydantoinase Process | D,L-Hydantoinase, Hydantoin Racemase, Carbamoyl Racemase, L-Carbamoylase | Coordinated enzymatic cascade for the conversion of racemic hydantoins. | L-Amino Acids | uco.es |
| Dehydrogenase-Based Synthesis | Amino Acid Dehydrogenase, Formate Dehydrogenase | Asymmetric reductive amination of α-keto acids with cofactor regeneration. | D- or L-Amino Acids | mdpi.com, nih.gov, mdpi.com, nih.gov |
Protective Group Strategies in the Synthesis of this compound
In the multi-step synthesis of complex molecules like this compound, protecting groups are indispensable for masking reactive functional groups to prevent unwanted side reactions. fiveable.meorganic-chemistry.org
Role of the tert-Butoxycarbonyl (Boc) Group in Amine Functional Group Protection
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. jk-sci.comfishersci.co.uk It converts the nucleophilic and basic amine into a less reactive carbamate (B1207046), which is stable to a variety of reaction conditions, including basic hydrolysis and catalytic hydrogenation. total-synthesis.comchemistrysteps.com
The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comchemistrysteps.com The deprotection, or removal, of the Boc group is readily accomplished under acidic conditions, often using trifluoroacetic acid (TFA). jk-sci.comchemistrysteps.com The mechanism of deprotection involves the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to release the free amine. chemistrysteps.com The ease of both its introduction and its acid-labile removal makes the Boc group a cornerstone of modern synthetic chemistry, particularly in peptide synthesis. total-synthesis.comrsc.org
| Property | Description | Reference(s) |
| Chemical Nature | Forms a carbamate with the amine functional group. | total-synthesis.com, chemistrysteps.com |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O). | jk-sci.com, fishersci.co.uk |
| Stability | Resistant to basic conditions, many nucleophiles, and catalytic hydrogenation. | total-synthesis.com |
| Deprotection Condition | Cleaved under acidic conditions (e.g., trifluoroacetic acid). | jk-sci.com, chemistrysteps.com |
| Key Advantage | Its acid-lability allows for orthogonal protection strategies. | total-synthesis.com |
Orthogonal Protection Schemes in Complex Multi-Step Organic Synthesis
Orthogonal protection is a fundamental strategy in the synthesis of complex molecules that possess multiple functional groups. fiveable.mebham.ac.uk It involves the use of two or more different protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group without affecting the others. fiveable.mewikipedia.org This precise control is crucial for the sequential modification of different parts of a molecule. fiveable.me
The choice of protecting groups is critical for a successful orthogonal strategy. fiveable.me For example, the acid-labile Boc group is orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgtotal-synthesis.com This orthogonality is famously exploited in solid-phase peptide synthesis, where the Boc group can protect the side chain of an amino acid while the Fmoc group protects the α-amino group, or vice versa. total-synthesis.comwikipedia.org Similarly, the Boc group is orthogonal to the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis, and the allyloxycarbonyl (Alloc) group, which is cleaved using transition metal catalysis. total-synthesis.com This ability to selectively unmask specific reactive sites in a molecule is essential for the efficient construction of complex targets. bham.ac.uk
| Protecting Group | Abbreviation | Typical Deprotection Condition | Orthogonal to Boc Group? | Reference(s) |
| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | N/A | total-synthesis.com, jk-sci.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes | total-synthesis.com, wikipedia.org |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂/Pd) | Yes | total-synthesis.com, chemistrysteps.com |
| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (e.g., Pd(0)) | Yes | total-synthesis.com |
Methodologies for Selective Deprotection and Functional Group Manipulation
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. chemistrysteps.com The selective deprotection of the Boc group in the presence of other sensitive functionalities is a critical step in the synthesis of complex molecules like this compound and its derivatives.
Several methodologies have been developed to achieve the selective removal of the Boc group. Traditional methods often employ strong acids like trifluoroacetic acid (TFA). chemistrysteps.com However, the need for milder and more selective conditions has led to the exploration of various catalytic systems.
Catalytic Deprotection Methods:
Iron(III) Catalysis: Iron(III) salts have been demonstrated as effective and sustainable catalysts for the selective removal of the Boc group from N,N'-diprotected amino acids and other amine derivatives. This process is noted for its clean reaction profile, often not requiring a subsequent purification step. semanticscholar.org
Bismuth(III) Trichloride (B1173362): A solution of bismuth(III) trichloride in a mixture of acetonitrile (B52724) and water can achieve selective deprotection of the N-Boc group in good yields. researchgate.net A significant advantage of this method is its orthogonality with other acid-labile protecting groups, such as Pmc and tert-butyl esters, which remain unaffected under the reaction conditions. researchgate.net
Cerium(III) Chloride-Sodium Iodide System: The combination of CeCl₃·7H₂O and NaI in acetonitrile provides a system for the selective deprotection of tert-butyl esters in the presence of a Boc-protected amine. This method is particularly challenging because both groups are acid-labile, but the CeCl₃·7H₂O-NaI system allows for the desired chemoselectivity. acs.orgthieme-connect.com
Thermal Deprotection:
Recent advancements have shown that the thermal deprotection of N-Boc protected amines can be effectively carried out in continuous flow systems, even without an acid catalyst. acs.org This method offers the potential for selective deprotection by controlling the temperature, for instance, enabling the removal of an aryl N-Boc group while an alkyl N-Boc group remains intact. acs.org
The ability to manipulate other functional groups while the Boc group is in place is fundamental. The stability of the Boc group to most nucleophiles and bases allows for a wide range of chemical transformations on other parts of the molecule. organic-chemistry.org For example, esterifications or other modifications to the carboxylic acid moiety of an amino acid can be performed without affecting the Boc-protected amine. This orthogonality is a cornerstone of modern synthetic strategy, enabling the construction of complex architectures. organic-chemistry.org
Table 1: Methodologies for Selective Boc Deprotection
| Catalyst/Reagent | Substrate Type | Key Features |
|---|---|---|
| Iron(III) salts | N,N'-diprotected amino acids/amines | Sustainable, clean reaction, often no purification needed. semanticscholar.org |
| Bismuth(III) trichloride | N-Boc amino acids and peptides | High yields, does not affect acid-labile groups like Pmc and tert-butyl esters. researchgate.net |
| CeCl₃·7H₂O-NaI | N-Boc-protected tert-butyl ester amino acids | Selectively deprotects tert-butyl esters in the presence of N-Boc group. acs.orgthieme-connect.com |
| Thermal (Continuous Flow) | N-Boc amines | No acid catalyst required, selectivity achievable through temperature control. acs.org |
| Trifluoroacetic acid (TFA) | General Boc-protected amines | Traditional and effective method, though conditions are strongly acidic. chemistrysteps.com |
Selective N-Alkylation and N-Methylation Strategies for Boc-Protected Intermediates
Following the synthesis of a Boc-protected amino acid, further functionalization often involves the selective alkylation or methylation of the nitrogen atom. These modifications are critical for developing peptide mimics and other biologically active molecules.
N-Methylation Strategies:
A notable method for the selective N-methylation of Boc-protected amino acids that possess a free carboxyl group involves the use of methyl iodide (MeI) and sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). acs.orgnih.govresearchgate.netacs.orgbzchemicals.com The selectivity of this reaction is attributed to the chelation of the carboxylate group by the sodium cation. This chelation protects the carboxylate from methylation, allowing the carbamate nitrogen to be methylated preferentially. acs.orgnih.govacs.org Isotopic labeling studies have confirmed that the reaction proceeds via an Sₙ2 mechanism rather than a carbene insertion. acs.orgacs.org
N-Alkylation Strategies:
The stereoselective alkylation of N-Boc-protected δ-lactams, which can be prepared from β³-amino acids, offers a robust route to α,δ-disubstituted δ-amino acids. acs.orgnih.gov The alkylation of the sodium enolates of these lactams with various electrophiles proceeds with high facial selectivity and in high yields. acs.orgnih.gov The resulting lactams can then be smoothly converted to the corresponding N-Boc-protected α,δ-disubstituted δ-amino acids. acs.org
Another approach involves the one-pot selective synthesis of N-Boc protected secondary amines through the reductive amination of aldehydes with amino esters. nih.gov This method is efficient for creating secondary benzylamino derivatives.
Furthermore, the selective mono-N-alkylation of amino alcohols can be achieved through chelation with 9-borabicyclononane (B1260311) (9-BBN). organic-chemistry.org This strategy relies on the formation of a stable chelate that protects and activates the amine for selective monoalkylation, preventing the common issue of dialkylation. organic-chemistry.org While demonstrated on 3-amino alcohols, the principle could be extended to other amino acids with appropriate functional groups. organic-chemistry.org
Table 2: Selective N-Alkylation and N-Methylation Strategies for Boc-Protected Intermediates
| Method | Reagents | Substrate Type | Key Features |
|---|---|---|---|
| N-Methylation | MeI, NaH in THF | Boc-protected amino acids with free carboxyl group | Selective N-methylation due to chelation of the carboxylate by Na⁺. acs.orgnih.govresearchgate.netacs.org |
| Stereoselective Alkylation | NaHMDS, Electrophile | N-Boc-protected-5-substituted δ-lactams | High facial selectivity and yield, providing access to optically active α,δ-disubstituted δ-amino acids. acs.orgnih.gov |
| Reductive Amination | Aldehydes, Amino esters | Primary amines | One-pot synthesis of N-Boc protected secondary amines. nih.gov |
| Chelation-Controlled Alkylation | 9-BBN, Alkyl halide | 3-Amino alcohols | Selective mono-N-alkylation via a stable chelate, preventing dialkylation. organic-chemistry.org |
| N-Ethylation | Not specified in detail | Boc amino acids | Chemoselective N-ethylation without racemization has been reported. acs.org |
Stereochemical Control and Chiral Purity in Advanced Chemical Synthesis
Asymmetric Synthesis Paradigms
Asymmetric synthesis encompasses a range of techniques designed to induce chirality in a prochiral substrate. For a molecule like (R)-Boc-4-amino-5-methylhexanoic acid, the key is the controlled formation of the stereocenter at the C4 position. The primary approaches to achieve this involve the use of chiral auxiliaries, which temporarily impart their chirality to the substrate to direct subsequent reactions, and the application of chiral catalysts or ligands that create a chiral environment for the reaction to occur. Furthermore, dynamic processes can be employed to convert a racemic mixture entirely into a single, enantiomerically enriched product.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy transforms an enantioselective reaction into a diastereoselective one, as the prochiral substrate becomes a chiral molecule upon attachment of the auxiliary, and the incoming reagent approaches from the less sterically hindered face.
Popular and effective chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. nih.gov Evans' oxazolidinone auxiliaries, for instance, are widely used for stereoselective alkylations, aldol reactions, and other transformations. The substrate, typically an acid chloride, is first attached to the oxazolidinone to form an imide. The bulky substituents on the auxiliary then effectively block one face of the enolate, forcing alkylation to occur from the opposite face with high diastereoselectivity.
In the context of synthesizing γ-amino acid derivatives, chiral auxiliaries can be used to resolve racemic intermediates through diastereoselective reactions. For example, the esterification of racemic α-aryl-β-cyanopropionic acid chlorides (precursors to γ-aminobutyric acids) with the chiral auxiliary (R)-N-phenylpantolactam leads to the preferential formation of the (αR,3′R)-configured diastereomer. researchgate.net This process allows for the separation of the diastereomers, and subsequent hydrolysis and functional group manipulation can yield the enantiopure target acid. researchgate.net The choice of the auxiliary's enantiomer—(R) or (S)-N-phenylpantolactam—directly determines which enantiomer of the final product is obtained. researchgate.net
| Racemic Acid Chloride | Chiral Auxiliary | Diastereomeric Ratio (dr) |
| α-Phenyl-β-cyanopropionic acid chloride | (R)-N-phenylpantolactam | 93:7 |
| α-(p-Tolyl)-β-cyanopropionic acid chloride | (R)-N-phenylpantolactam | 92:8 |
| α-(p-Methoxyphenyl)-β-cyanopropionic acid chloride | (R)-N-phenylpantolactam | 92:8 |
| 4-Nitro-3-(4-chlorophenyl)butanoic acid chloride | (R)-N-phenylpantolactam | >98:2 |
This table illustrates the high degree of diastereoselectivity achieved when a racemic acid chloride is reacted with a single enantiomer of a chiral auxiliary, enabling the synthesis of enantiomerically enriched products.
Chiral ligands function in a similar manner but operate catalytically. They coordinate to a metal center, creating a chiral catalyst that provides a biased environment for the reaction. This approach is highly efficient as only a small amount of the chiral ligand is needed to generate large quantities of the chiral product.
While classical kinetic resolution is effective for separating enantiomers, its maximum theoretical yield for the desired enantiomer is limited to 50%. Dynamic kinetic resolution (DKR) is a more advanced and efficient strategy that overcomes this limitation by combining a rapid racemization of the starting material with a stereoselective reaction. This allows, in principle, for the complete conversion of a racemic mixture into a single, optically pure product. For a DKR process to be successful, the rate of racemization of the slower-reacting enantiomer must be comparable to or faster than the rate of transformation of the faster-reacting enantiomer.
DKR has been successfully applied to the synthesis of chiral amino acids and their derivatives using chemoenzymatic methods. One prominent example involves the use of a lipase enzyme for the selective acylation of one enantiomer of a racemic amino acid amide, coupled with a palladium nanocatalyst that facilitates the in-situ racemization of the unreacted amide. nih.govfigshare.com The lipase selectively catalyzes the acylation of the L-amino acid amide, while the palladium catalyst continuously converts the remaining D-amino acid amide back into the racemic mixture, making it available for the lipase-catalyzed reaction. nih.gov This cycle continues until the entire starting material is converted into the L-acylated product with high enantiomeric excess. nih.govfigshare.com
| Racemic Amino Acid Amide | Yield (%) | Enantiomeric Excess (ee %) |
| Phenylalanine amide | 95 | >98 |
| Leucine (B10760876) amide | 98 | >98 |
| Methionine amide | 96 | 95 |
| Phenylglycine amide | 80 | 95 |
This table demonstrates the effectiveness of a chemoenzymatic DKR process in converting various racemic amino acid amides into their corresponding optically active acylated derivatives in high yield and enantiopurity.
Purely enzymatic DKR systems have also been developed. These systems pair a stereoselective enzyme with a racemase. For instance, d- and l-amino acids can be produced from their corresponding racemic amides by using a stereospecific d-aminopeptidase or l-amino acid amidase in the presence of an α-amino-ε-caprolactam racemase. nih.govresearchgate.net The racemase interconverts the enantiomers of the starting amide, while the stereoselective amidase hydrolyzes only one enantiomer to the desired chiral amino acid, driving the equilibrium towards a single product. nih.gov
When a molecule already contains a stereocenter, the introduction of a new stereocenter can be influenced by the existing one, a phenomenon known as substrate-controlled diastereoselectivity. However, in many cases, it is desirable to override this intrinsic bias and control the stereochemical outcome through the choice of reagents and catalysts. This reagent-controlled diastereoselectivity is a powerful tool for accessing any desired diastereomer of a product.
A compelling example is the synthesis of γ-amino alcohols via the reduction of chiral β-amino ketones. The two new stereocenters in the product can be arranged in either a syn or anti configuration. By carefully selecting the catalyst system, it is possible to produce either diastereomer with high selectivity. rsc.org
Ir-catalyzed Asymmetric Transfer Hydrogenation (ATH) using an iridium catalyst with an α-substituted-amino acid amide ligand in the presence of 2-propanol as a hydrogen source selectively yields the anti-γ-amino alcohol. rsc.org
Rh-catalyzed Asymmetric Hydrogenation using a rhodium-based BINAP catalyst under hydrogen pressure produces the corresponding syn-γ-amino alcohol with high selectivity. rsc.org
This complementary approach provides access to all four possible stereoisomers of a γ-amino alcohol when combined with an enantioselective Mannich reaction to prepare the starting β-amino ketone. rsc.org
| Catalyst System | Reaction Type | Diastereomeric Ratio (syn:anti) |
| [Ir(Cp*)Cl2]2 / Amino Acid Amide Ligand | Asymmetric Transfer Hydrogenation | 3:97 |
| [Rh(cod)2]BF4 / (S)-BINAP | Asymmetric Hydrogenation | 99:1 |
This table highlights how different catalytic systems can reverse the stereochemical outcome in the reduction of a chiral ketone, providing selective access to either the syn or anti diastereomer.
Diastereoselectivity can also be achieved through intramolecular reactions where the conformation of the transition state is controlled by steric or electronic factors. In the synthesis of γ-amino-β-hydroxy acids, an intramolecular conjugate addition of a N-hydroxymethyl group onto a γ-amino-α,β-unsaturated ester proceeds with high diastereoselectivity to form a trans-oxazolidine. orgsyn.org This outcome is attributed to a transition state that minimizes allylic strain, demonstrating how conformational control can be used to dictate the formation of new stereocenters. orgsyn.org
Role As a Building Block in Advanced Organic Synthesis
Versatile Scaffold for the Construction of Diverse Functional Molecules
In organic synthesis, a scaffold refers to the core structure of a molecule upon which functional groups are appended to create a variety of derivatives. Amino acids are particularly effective as molecular scaffolds due to their inherent biocompatibility and trifunctional nature, possessing an amine group, a carboxylic acid group, and a variable side chain. mdpi.com (R)-Boc-4-amino-5-methylhexanoic acid exemplifies this versatility, providing a robust framework for developing novel therapeutic agents. chemimpex.comchemimpex.com
The presence of the Boc protecting group is crucial, as it masks the reactivity of the amino group, allowing chemists to perform selective modifications on other parts of the molecule. chemimpex.comchemimpex.com This feature is fundamental in peptide synthesis, where the compound is used to introduce specific amino acid sequences, leading to the creation of custom peptides for drug development. chemimpex.com Its application extends to the development of targeted therapies and other bioactive compounds, making it a key ingredient for innovation in the pharmaceutical industry. chemimpex.comchemimpex.com The defined stereochemistry at the fourth carbon is maintained throughout synthetic transformations, which is critical for the biological specificity of the final products.
Table 1: Properties of this compound as a Molecular Scaffold
| Property | Description | Significance in Synthesis |
|---|---|---|
| Chiral Center | A stereogenic center at the C4 position with a defined (R)-configuration. | Ensures stereochemical purity in the final product, which is crucial for biological activity. |
| Boc Protecting Group | The tert-butoxycarbonyl group attached to the amine. | Prevents unwanted side reactions at the amino group, enabling selective functionalization elsewhere in the molecule. chemimpex.comchemimpex.com |
| Carboxylic Acid | A terminal -COOH group. | Provides a reactive site for amide bond formation (e.g., peptide coupling) or other derivatizations. |
| Alkyl Side Chain | An isobutyl group at the chiral center. | Contributes to the lipophilicity and steric properties of the final molecule, influencing its binding and interaction with biological targets. |
Precursor for Key Chiral Intermediates and Functionalized Derivatives
This compound is not only a scaffold but also a direct precursor to a wide array of key chiral intermediates. americanchemicalsuppliers.com Its inherent chirality and protected functional group make it an ideal starting point for synthesizing more complex molecules while preserving stereochemical integrity. In pharmaceutical development, it plays a crucial role in the design of new therapeutic agents that target specific biological pathways, thereby enhancing drug efficacy. chemimpex.com
Researchers utilize this compound to create functionalized derivatives by modifying either the carboxylic acid terminus or, after deprotection, the amino group. For instance, the carboxylic acid can be converted into esters, amides, or coupled with other amino acids. This flexibility allows for its incorporation into larger, more complex structures. The synthesis of novel 1,2-oxazole derivatives from N-Boc-protected cyclic amino acids illustrates a similar strategy where protected amino acids are transformed into heterocyclic, amino acid-like building blocks with high enantiomeric purity. beilstein-journals.org This highlights the potential of this compound to serve as a precursor for a diverse range of functionalized chiral molecules.
Table 2: Synthetic Potential as a Precursor
| Functional Group | Potential Modifications | Resulting Derivative Type |
|---|---|---|
| Carboxylic Acid | Amide coupling, esterification, reduction to alcohol. | Peptides, esters, amino alcohols. |
| Boc-Protected Amine | Deprotection followed by acylation, alkylation, or sulfonylation. | N-substituted amino acids, peptidomimetics. |
| Alkyl Backbone | Not typically modified, but provides structural framework. | Maintains the core structure of the resulting chiral intermediate. |
Contribution to the Design of Complex Molecular Architectures, including Statine-related Analogs
The structural framework of this compound is closely related to that of statine, a non-proteinogenic amino acid. Statine, chemically known as (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a core component of pepstatin, a potent inhibitor of aspartic proteases like pepsin and renin. nih.govresearchgate.net The unique γ-amino acid structure of statine is critical for its inhibitory activity.
Given the structural similarity, this compound and its isomers are valuable building blocks for the synthesis of statine and its analogs. The synthesis of all four stereoisomers of statine has been a significant area of research to understand their differential effects on pepsin activity. nih.gov By using precursors like this compound, medicinal chemists can design and synthesize a variety of statine-related analogs. These complex molecular architectures are explored as potential therapeutic agents, particularly as protease inhibitors for various diseases. The strategic placement of the amino and carboxyl groups, along with the specific stereochemistry, makes these compounds highly effective in mimicking the transition state of peptide hydrolysis by target enzymes.
Table 3: Structural Comparison
| Compound | Chemical Name | Key Structural Features |
|---|---|---|
| Subject Compound | This compound | γ-amino acid, isobutyl side chain at C4, Boc-protected amine. |
| Statine | (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid | γ-amino acid, hydroxyl group at C3, isobutyl side chain at C4. nih.govresearchgate.net |
Applications in Peptide and Peptidomimetic Chemistry Research
Strategic Incorporation into Peptides for Structure-Activity Relationship (SAR) Investigations
The unique structure of (R)-Boc-4-amino-5-methylhexanoic acid allows for the selective modification of amino acids, which is a cornerstone of Structure-Activity Relationship (SAR) investigations. chemimpex.com In SAR studies, researchers systematically alter the structure of a biologically active molecule to understand which parts are essential for its effects. By incorporating this non-canonical amino acid into a peptide sequence, scientists can probe the impact of stereochemistry, side-chain bulk, and backbone spacing on the peptide's interaction with its biological target, such as a receptor or enzyme.
This compound serves as a valuable building block in peptide synthesis, enabling the creation of custom peptides required for drug development. chemimpex.com The process of designing peptidomimetics often begins with establishing the shortest peptide segment of a larger endogenous peptide that retains the desired biological function. nih.gov The strategic placement of this compound can help delineate the minimal active sequence and optimize its properties.
Table 1: Structural Features of this compound for SAR Studies
| Structural Feature | Contribution to SAR Investigations | Research Context |
| γ-Amino Acid Backbone | Introduces an extra methylene (B1212753) unit into the peptide backbone compared to natural α-amino acids, altering chain conformation and flexibility. | Helps determine the optimal backbone spacing for receptor binding and can improve resistance to enzymatic degradation. nih.gov |
| (R)-Stereochemistry | Provides specific three-dimensional orientation of the side chain. | Crucial for probing the stereochemical requirements of the binding pocket of a target protein. |
| Isobutyl Side Chain | Mimics the side chain of Leucine (B10760876), but its position on the gamma-carbon offers a different spatial presentation. | Allows investigation into the importance of side chain positioning for hydrophobic interactions with the target. nih.gov |
| Boc Protecting Group | Ensures the amino group remains unreacted during specific steps of peptide synthesis. chemimpex.com | Facilitates controlled, stepwise assembly of the peptide chain, allowing for precise placement of the modified amino acid. chemimpex.comchubu.ac.jp |
Design and Chemical Synthesis of Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved drug-like properties. This compound is a key ingredient in the design of these novel therapeutic agents, contributing to drugs with potentially enhanced efficacy and reduced side effects. chemimpex.comchemimpex.com
A major challenge for peptide-based therapeutics is their poor metabolic stability, as they are quickly broken down by proteases in the body. nih.gov Modifying the peptide backbone, for instance by incorporating γ-amino acids like this compound, can result in sequences that are resistant to this proteolytic degradation. nih.gov The compound's structure can also influence the peptide's conformation to improve its binding affinity and specificity for its target, which can lead to enhanced therapeutic efficacy. chemimpex.com The Boc protecting group is crucial during synthesis, enhancing the compound's stability and facilitating its controlled incorporation into the growing peptide chain. chemimpex.com
The development of enzyme inhibitors, particularly for proteases, is a significant challenge in drug discovery due to issues with selectivity and metabolic stability of traditional peptide-based inhibitors. nih.gov Peptidomimetic structures, including macrocycles built from non-standard amino acids, offer a promising strategy to overcome these hurdles. nih.gov Building blocks like this compound are valuable for constructing scaffolds that can mimic the transition state of an enzyme's substrate, leading to potent and selective inhibition.
For example, in the context of HIV-1 protease, intrinsic resistance in related viral proteases (like that of HIV-2) has been linked to just a few amino acid differences in the ligand-binding pocket. nih.gov Designing inhibitors that can overcome this resistance often involves using peptidomimetic components that establish more robust interactions within the enzyme's active site. nih.gov The unique conformational constraints imposed by gamma-amino acids can be exploited to design inhibitors with improved pharmacokinetic properties and efficacy against such challenging targets. nih.gov
Table 2: Application in Enzyme Inhibitor Design
| Target Enzyme Class | Rationale for Using Peptidomimetic Scaffolds | Role of this compound |
| Serine Proteases (e.g., Matriptase, TMPRSS2) | Acyclic peptides suffer from rapid clearance and poor metabolic stability. Macrocyclic peptidomimetics show increased stability and selectivity. nih.gov | Serves as a conformationally constraining element to build stable macrocyclic structures that can fit into the enzyme's active site. |
| Aspartic Proteases (e.g., Renin, HIV-I Protease) | Overcoming intrinsic or acquired drug resistance requires novel inhibitor structures with improved binding interactions. nih.gov | Provides a non-natural backbone and side-chain orientation to create inhibitors that are less susceptible to resistance mutations and have better stability. |
In the field of biotechnology, this compound is used to modify proteins. chemimpex.com This modification can enhance their structural stability and alter their functionality for specific applications, such as in enzyme engineering or the development of biopharmaceuticals with improved shelf-life and performance. chemimpex.comchemimpex.com
Integral Role in the Development of Novel Bioactive Compounds
This compound is a crucial building block in drug discovery for the creation of targeted therapies and novel bioactive compounds. chemimpex.comchemimpex.com Its versatility and favorable properties make it a key ingredient for researchers aiming to innovate in the pharmaceutical landscape. chemimpex.com By enabling the synthesis of peptides and peptidomimetics with enhanced stability, specificity, and efficacy, it plays a significant role in the development of the next generation of therapeutic agents. chemimpex.comchemimpex.com
Academic Research into Non-Proteinogenic Amino Acids in Biological Systems
Non-proteinogenic amino acids (NPAAs), which are not among the 20 standard amino acids encoded by the genetic code, represent a vast and structurally diverse group of molecules. wikipedia.org Plants, in particular, produce hundreds of different NPAAs that fulfill a wide array of functions, including defense, nitrogen storage, and intercellular signaling. researchgate.netresearchgate.net Academic research into these compounds is uncovering their potential to modulate biological systems, offering innovative solutions in agriculture and biocatalysis.
While direct research on the application of this compound in botany is not documented, the broader class of non-proteinogenic amino acids (NPAAs) is a subject of intense investigation for its role in plant defense and stress management. frontiersin.org Plants synthesize these compounds as part of their secondary metabolism, often to protect against herbivores, pathogens, and abiotic stressors like drought or salinity. nih.govfrontiersin.orgnih.gov
NPAAs can act as antimetabolites, toxins, or signaling molecules. nih.gov For instance, some NPAAs mimic the structure of proteinogenic amino acids, leading to their misincorporation into the proteins of herbivores, which results in toxic effects. researchgate.netnih.gov Others function as signaling molecules that trigger or modulate the plant's immune response. frontiersin.orgnih.gov γ-aminobutyric acid (GABA), a well-studied NPAA, accumulates in plant tissues under stress and is involved in regulating the carbon/nitrogen balance, protecting against oxidative damage, and modulating immune responses. frontiersin.orgnih.govfrontiersin.org Similarly, citrulline has been shown to accumulate in watermelon under drought stress, indicating its role in the plant's response to water scarcity. nih.gov
Research in this area focuses on understanding the biosynthetic pathways of these compounds and their precise mechanisms of action. nih.gov The study of NPAAs provides a basis for developing new strategies to enhance crop resilience, potentially leading to more sustainable agricultural practices. frontiersin.org
Table 1: Examples of Non-Proteinogenic Amino Acids and Their Roles in Plant Defense
| Non-Proteinogenic Amino Acid (NPAA) | Role in Plant Systems | Mechanism of Action |
| γ-aminobutyric acid (GABA) | Stress mitigation, immune response modulation. frontiersin.orgnih.gov | Acts as a signaling molecule, helps maintain C/N balance, and protects against abiotic stress. frontiersin.orgfrontiersin.org |
| Canavanine | Defense against herbivores. frontiersin.org | Structural analog of arginine; its incorporation into proteins can be toxic to insects and other animals. frontiersin.orgnih.gov |
| Citrulline | Response to abiotic stress (e.g., drought). nih.gov | Accumulates under water stress, suggesting a role in osmotic regulation or metabolic adjustment. nih.gov |
| ß-alanine | Defense against pathogens. frontiersin.org | Implicated in defense mechanisms against biotic stressors like fungal infections. frontiersin.org |
| Pipecolic Acid | Signaling for defense responses. frontiersin.org | Functions as a signaling molecule that influences and enhances plant immunity. frontiersin.orgnih.gov |
The field of enzyme engineering seeks to create novel biocatalysts or improve existing ones for applications in medicine, industry, and research. nih.gov A powerful strategy in this endeavor is the site-specific incorporation of non-canonical amino acids (ncAAs) to introduce new chemical functionalities, enhance stability, or modify catalytic activity. nih.govresearchgate.net this compound is a valuable compound in this context, primarily serving as a specialized building block for the chemical synthesis of peptides and proteins. chemimpex.com
The compound itself is not typically incorporated directly into enzymes in vivo. Instead, its utility lies in synthetic chemistry. The tert-butoxycarbonyl (Boc) group is a well-established protecting group for the amine functional group. chemimpex.com This protection allows the carboxyl group of this compound to be selectively coupled to the free amine of a growing peptide chain, a standard procedure in solid-phase peptide synthesis. Following the coupling step, the Boc group can be removed under specific chemical conditions to reveal the amine, allowing for further extension of the peptide chain.
This methodology enables researchers to precisely place the (4R)-4-amino-5-methylhexanoic acid residue at any desired position within a synthetic peptide or small protein. The unique structure of this gamma-amino acid, with its bulky isobutyl side chain, can be used to:
Impose Conformational Constraints: The structure can force the peptide backbone into specific secondary structures, such as turns or sheets, which is a key aspect of designing peptidomimetics and artificial enzymes. core.ac.uknih.gov
Design Novel Active Sites: By arranging specific functional groups in a predetermined spatial orientation, scientists can mimic the active sites of natural enzymes or create entirely new catalytic centers. acs.orgnih.gov
Enhance Stability: The incorporation of ncAAs can increase an enzyme's resistance to degradation or denaturation by strengthening interactions within the protein structure. nih.govchemimpex.com
The use of building blocks like this compound is central to moving beyond the 20 canonical amino acids, significantly expanding the chemical space available for designing artificial enzymes with tailored functions and improved properties. researchgate.netnih.gov
Table 2: Strategies for Using Non-Canonical Amino Acids in Enzyme Engineering
| Engineering Strategy | Objective | Role of this compound | Desired Outcome |
| Active Site Mimicry | To create a minimalist version of a natural enzyme's active site. acs.org | Used as a synthetic building block to position functional groups in a specific 3D arrangement. | An artificial enzyme with targeted catalytic activity. nih.gov |
| Conformational Control | To stabilize a desired secondary structure (e.g., β-turn, sheet). core.ac.uknih.gov | The gamma-amino acid backbone and side chain introduce specific steric constraints. | A peptide or protein with a predictable and stable fold, enhancing function. |
| Introduction of Novel Functionality | To introduce chemical properties not found in the 20 canonical amino acids. researchgate.net | Serves as a scaffold into which novel functional groups could theoretically be attached (though its primary use is structural). | An enzyme with new-to-nature catalytic abilities or enhanced stability. nih.gov |
| Improving Thermostability | To increase the enzyme's resistance to heat. nih.gov | Incorporation can create new intramolecular interactions that stabilize the folded structure. | A more robust biocatalyst suitable for industrial processes at higher temperatures. frontiersin.org |
Computational and Theoretical Studies
Conformational Analysis of (R)-Boc-4-amino-5-methylhexanoic acid and Related Analogues
The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformations. Understanding the preferred shapes and the energy landscape of these conformations is crucial, as it dictates the molecule's physical and chemical properties.
Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are instrumental in performing conformational analyses of molecules like this compound. nih.govnih.gov DFT provides a good balance between computational cost and accuracy for studying systems of this size. By solving the electronic structure of the molecule, DFT can accurately predict the relative energies of different conformers. nih.gov
For a comprehensive conformational search, potential energy surface (PES) scans are performed. This involves systematically rotating the single bonds in the molecule, such as the C-C bonds in the hexanoic acid backbone and the bonds associated with the Boc protecting group, and calculating the energy at each step. This process identifies the low-energy minima on the potential energy surface, which correspond to the most stable conformations. acs.org For a molecule like this compound, with its multiple rotatable bonds, this can lead to a large number of potential conformers. nih.gov
The choice of DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) is critical for obtaining reliable results. nih.gov Dispersion corrections (e.g., DFT-D3) are often included to better account for the non-covalent interactions that are important in determining conformational preferences. nih.gov Solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can also be employed to simulate the effects of a solvent, which can significantly influence conformational equilibria. nih.govnih.gov
Table 1: Representative Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Typical Range (degrees) |
| φ (phi) | C-N-Cα-C | -180 to +180 |
| ψ (psi) | N-Cα-C-C | -180 to +180 |
| ω (omega) | Cα-C-N-H | ~180 (trans) or ~0 (cis) |
| χ1 (chi1) | N-Cα-Cβ-Cγ | -180 to +180 |
| χ2 (chi2) | Cα-Cβ-Cγ-Cδ | -180 to +180 |
Note: This table represents a hypothetical set of key dihedral angles that would be investigated in a DFT conformational analysis of the title compound. The actual values would be determined through computational calculations.
Intramolecular hydrogen bonds can play a significant role in stabilizing specific conformations of flexible molecules like this compound. nih.gov In this molecule, potential hydrogen bonds could form between the amide proton (N-H) of the Boc group and the carbonyl oxygen of the carboxylic acid, or between the carboxylic acid proton (O-H) and the carbonyl oxygen of the Boc group.
The presence and strength of these hydrogen bonds can be predicted and analyzed using computational methods. nih.govacs.org Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the bond critical points and quantify the strength of the hydrogen bonding interactions. nih.gov The formation of an intramolecular hydrogen bond typically leads to a cyclic or folded conformation, which can be significantly lower in energy than extended, non-hydrogen-bonded conformers. acs.orgresearchgate.net For instance, studies on related β-amino acid derivatives have shown that alkyl substituents can increase the population of intramolecularly hydrogen-bonded conformations, an effect driven by entropic factors. nih.gov The solvent environment is also a critical factor, as polar, hydrogen-bonding solvents can compete for hydrogen bond donors and acceptors, destabilizing intramolecular interactions. researchgate.net
Molecular Modeling of Substituted Amino Acid Residues in Protein Structures
While this compound is a protected amino acid not intended for direct incorporation into proteins via ribosomal synthesis, the principles of modeling substituted and non-canonical amino acids (NCAAs) are relevant to understanding its potential interactions in a biological context. core.ac.uknih.gov Computational protein design and molecular dynamics (MD) simulations are used to predict how the introduction of a non-standard residue would affect protein structure, stability, and function. nih.govmaranasgroup.complos.org
To model a non-canonical residue like the deprotected form of this compound, a new set of parameters for the molecular mechanics force field (e.g., CHARMM, AMBER) must be developed. acs.orgbyu.edu This involves deriving partial atomic charges, van der Waals parameters, and parameters for bond lengths, angles, and dihedrals. These parameters are often derived from high-level quantum mechanics calculations on model compounds. acs.org
Once parameterized, the NCAA can be computationally "mutated" into a protein structure. maranasgroup.com Energy minimization and MD simulations are then used to explore the conformational space of the modified protein and assess its stability. nih.gov Key considerations include potential steric clashes between the novel side chain and the rest of the protein and the formation of new stabilizing or destabilizing interactions. nih.gov Such studies are crucial for the rational design of proteins with novel properties. asu.edunih.gov
Development and Application of Amino Acid Substitution Models in Evolutionary Biology and Proteomics
Amino acid substitution models are fundamental tools in evolutionary biology and proteomics, used to score sequence alignments and infer phylogenetic relationships. evomics.orgnih.govucl.ac.uk These models are typically represented by 20x20 matrices that describe the rate at which one amino acid is substituted for another over evolutionary time. nih.gov
The two most widely used families of substitution matrices are the Point Accepted Mutation (PAM) and Blocks Substitution Matrix (BLOSUM) series. researchgate.netrice.edu
PAM matrices are derived from global alignments of closely related proteins (at least 85% identical) and extrapolated to model longer evolutionary distances. evomics.orgwikipedia.org
BLOSUM matrices are based on local, ungapped alignments of more divergent sequences, with different matrices (e.g., BLOSUM62, BLOSUM45) corresponding to different levels of sequence identity. rice.eduqiagenbioinformatics.com
These empirical models are based on the 20 standard proteinogenic amino acids. nih.govucl.ac.uk However, the principles can be extended to consider the properties of non-canonical amino acids. Newer "mechanistic" models are being developed that incorporate physicochemical properties of amino acids, such as size, charge, and hydrophobicity, to predict substitution probabilities. nih.govucl.ac.uk Some models even consider the protein's tertiary structure, proposing that amino acids with similar spatial neighbors are more likely to substitute for one another. biorxiv.orgnih.gov
While this compound itself is not part of these standard models, understanding its physicochemical properties (e.g., its bulky, hydrophobic side chain) allows researchers to predict its potential interchangeability with standard amino acids in a protein context. For example, its side chain might be considered a substitution for leucine (B10760876) or isoleucine, though its different backbone structure would introduce significant local perturbations. The development of substitution models for non-canonical amino acids remains a frontier in bioinformatics, crucial for the expanding field of synthetic biology and protein engineering. nih.govnih.gov
Table 2: Comparison of Major Amino Acid Substitution Matrix Families
| Feature | PAM (Point Accepted Mutation) | BLOSUM (Blocks Substitution Matrix) |
| Derivation Data | Global alignments of closely related proteins (>85% identity). evomics.orgwikipedia.org | Local, ungapped alignments (blocks) of more divergent sequences. qiagenbioinformatics.comnih.gov |
| Evolutionary Model | Based on an explicit evolutionary model that is extrapolated over time. evomics.orgwikipedia.org | Based on direct observation of substitutions in conserved blocks. nih.gov |
| Matrix Numbering | Higher numbers (e.g., PAM250) represent greater evolutionary distance. nih.gov | Lower numbers (e.g., BLOSUM45) represent greater evolutionary distance. qiagenbioinformatics.com |
| Typical Use | Often used for reconstructing phylogenetic trees and studying long-term evolution. researchgate.net | Commonly used for database searching (e.g., BLAST) and identifying local similarities. nih.govresearchgate.net |
Advanced Analytical Characterization in Research Contexts
Spectroscopic Methods for Detailed Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of "(R)-Boc-4-amino-5-methylhexanoic acid." Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary methods that provide detailed information about the molecular framework and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides information about the carbon-hydrogen framework of a molecule. For "this compound," both ¹H NMR and ¹³C NMR spectra would be utilized to confirm its structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these signals are influenced by the local electronic environment. For instance, the protons of the tert-butyl group of the Boc protecting group would appear as a characteristic singlet at approximately 1.4 ppm. The protons on the chiral center and the adjacent methylene (B1212753) groups would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling, providing valuable information about the connectivity of the atoms.
¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom. The carbonyl carbons of the carboxylic acid and the Boc group would resonate at the downfield region of the spectrum (typically >170 ppm). The carbons of the aliphatic chain and the tert-butyl group would appear at higher field strengths. The number of signals in the ¹³C NMR spectrum confirms the number of unique carbon environments in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For "this compound," a high-resolution mass spectrum would provide a very accurate mass measurement, which can be used to confirm the molecular formula, C₁₂H₂₃NO₄. Furthermore, fragmentation patterns observed in the mass spectrum can offer additional structural information. Common fragmentation pathways for this molecule might include the loss of the Boc group or cleavage of the hexanoic acid chain.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the tert-butyl group, the hexanoic acid backbone protons, and the N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbons, the quaternary carbon of the Boc group, and the aliphatic carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound and characteristic fragmentation patterns. |
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., High-Performance Liquid Chromatography)
Chromatographic methods are essential for determining the purity of "this compound" and for quantifying its enantiomeric excess (e.e.), which is a critical parameter for its use in stereospecific synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile compounds. For purity assessment, a reversed-phase HPLC method would typically be employed. The compound would be separated from any impurities on a non-polar stationary phase with a polar mobile phase. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. Purity levels of ≥97% are commonly reported for commercially available "this compound" researchgate.netresearchgate.netdntb.gov.uachemicalbook.commdpi.comresearchgate.net.
To determine the enantiomeric excess, a chiral HPLC method is required. This involves the use of a chiral stationary phase (CSP) that can differentiate between the (R)- and (S)-enantiomers of the compound. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation on the chromatogram. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated.
| Chromatographic Method | Application | Key Parameters |
| Reversed-Phase HPLC | Purity Assessment | Stationary Phase: C18; Mobile Phase: Acetonitrile (B52724)/Water gradient with an acid modifier (e.g., TFA). |
| Chiral HPLC | Enantiomeric Excess Determination | Stationary Phase: Chiral selector (e.g., polysaccharide-based or cyclodextrin-based). |
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique can provide precise information about bond lengths, bond angles, and the absolute stereochemistry of a chiral center.
Emerging Research Directions and Future Perspectives
Integration with Combinatorial Chemistry and High-Throughput Library Synthesis for Drug Discovery
The demand for novel therapeutic agents has driven the integration of unique building blocks like (R)-Boc-4-amino-5-methylhexanoic acid into modern drug discovery platforms. Combinatorial chemistry and high-throughput synthesis are powerful strategies that enable the rapid generation of large, diverse collections of molecules, known as chemical libraries, which can be screened for biological activity. The properties of this compound make it particularly well-suited for these approaches. The tert-butoxycarbonyl (Boc) protecting group is crucial, as it ensures the amino group's stability and prevents unwanted side reactions during the stepwise assembly of complex molecules, only being removed at a desired stage. chemimpex.com
A significant advancement in this area is the use of heterocyclic amino acids and related compounds to prepare synthetic DNA-encoded chemical libraries (DELs) for the discovery of small-molecule protein ligands. beilstein-journals.org In this technology, each unique chemical compound in the library is physically linked to a DNA fragment that serves as an identifiable barcode. This allows for the screening of millions of compounds simultaneously against a biological target. Building blocks like this compound and its derivatives are ideal for constructing such libraries, offering structural diversity that goes beyond what is possible with natural amino acids. beilstein-journals.orgnih.gov
Table 1: High-Throughput Synthesis Methodologies Utilizing NPAA Building Blocks
| Methodology | Description | Relevance of this compound |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | A technique where a peptide chain is assembled sequentially on an insoluble polymer support. | The Boc protecting group is standard in SPPS, allowing for controlled, stepwise addition of the amino acid to a growing peptide chain. chemimpex.com |
| DNA-Encoded Library (DEL) Technology | Generation of vast libraries where each chemical compound is tagged with a unique DNA barcode for identification. beilstein-journals.org | Serves as a unique building block to increase the structural diversity and complexity of the library, enhancing the probability of finding a novel drug lead. beilstein-journals.org |
| Solution-Phase Parallel Synthesis | Simultaneous synthesis of a large number of individual compounds in separate reaction vessels, often automated. | Its defined structure and protected reactive group facilitate clean and predictable reactions suitable for automated parallel synthesis workflows. chemimpex.com |
Novel Applications in Chemical Biology, Including Genetically Encoded Unnatural Amino Acids
Chemical biology seeks to probe and manipulate biological systems using chemical tools. Non-proteinogenic amino acids (NPAAs), also known as unnatural amino acids (UAAs), are at the forefront of this field, offering a way to introduce novel chemical functionalities into proteins. nih.gov A revolutionary technique is genetic code expansion, which allows for the site-specific incorporation of UAAs into proteins within living cells. nih.govrsc.org This is achieved by engineering a unique aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's native machinery, meaning it exclusively recognizes the UAA and its corresponding tRNA, and directs its insertion in response to a reassigned codon (e.g., a stop codon). nih.gov
While this compound itself has not been reported as a genetically encoded UAA, it represents the class of structurally distinct building blocks that researchers aim to incorporate. The introduction of such gamma-amino acids or those with bulky, hydrophobic side chains could be used to create proteins with enhanced stability, altered folding patterns, or novel catalytic activities. nih.gov The ability to genetically encode amino acids with unique side chains has already enabled the creation of proteins containing fluorophores, photocross-linkers, and post-translational modifications, providing powerful tools for studying protein structure and function in vivo. nih.gov
Table 2: Examples of Genetically Encoded UAAs and Their Applications
| Unnatural Amino Acid (UAA) | Functionality Introduced | Application in Chemical Biology |
|---|---|---|
| p-Azidobenzyloxycarbonyl lysine | Photo-crosslinking and bioorthogonal reactivity (azide group). rsc.org | Mapping protein-protein interactions and protein labeling in living cells. rsc.org |
| α-Hydroxy acids | Creates an ester bond in the polypeptide backbone instead of an amide bond. nih.gov | Probing the role of backbone hydrogen bonding in protein stability and enabling scarless protein purification. nih.gov |
| 4-phenanthren-9-yl-l-phenylalanine | Fluorescent side chain. nih.gov | Acts as a genetically encoded probe to report on protein conformation and environment with high quantum yield. nih.gov |
Advancements in Stereoselective Methodologies for the Synthesis of Complex Non-Proteinogenic Amino Acids
The biological function of chiral molecules like this compound is critically dependent on their stereochemistry. Therefore, the development of efficient and highly stereoselective synthetic methods is paramount. wiley.com The synthesis of complex NPAAs presents significant challenges, particularly in controlling the configuration of newly formed chiral centers. nih.gov Recent years have seen remarkable progress in asymmetric synthesis, providing powerful tools to access enantiomerically pure NPAAs. wiley.comsemanticscholar.org
Key advancements include:
Catalytic Asymmetric Synthesis: The use of chiral catalysts to induce stereoselectivity is a cornerstone of modern organic synthesis. For example, asymmetric hydrogenation using rhodium catalysts with chiral phosphine (B1218219) ligands like Me-DuPHOS has been successfully employed to synthesize precursors to gamma-amino acids with high enantiomeric excess. nih.gov
Organocatalysis: The development of small organic molecules as catalysts has provided new avenues for asymmetric synthesis. Bifunctional catalysts, such as tertiary amine-squaramides, have been shown to catalyze enantioselective Mannich-type reactions to produce NPAA precursors that are not easily accessible by other means. rsc.org
Photo-mediated C-H Functionalization: This emerging strategy uses visible light to activate C-H bonds directly, allowing for the rapid synthesis of diverse NPAAs from more readily available proteinogenic amino acid derivatives under mild conditions. semanticscholar.orgnih.gov This approach is powerful for creating complex structures by forming new carbon-carbon or carbon-heteroatom bonds directly on an amino acid scaffold. nih.gov
These advanced methodologies are crucial for the efficient and scalable production of this compound and other structurally sophisticated NPAAs, thereby facilitating their broader application in drug discovery and chemical biology. wiley.comsemanticscholar.org
Table 3: Comparison of Stereoselective Synthetic Methods for NPAAs
| Methodology | Typical Catalyst/Reagent | Key Advantage |
|---|---|---|
| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Rhodium-DuPHOS). nih.gov | High enantioselectivity and efficiency for creating saturated chiral centers. nih.gov |
| Organocatalytic Mannich Reaction | Bifunctional amine-squaramide catalysts. rsc.org | Metal-free conditions, good for constructing β-amino carbonyl compounds. rsc.org |
| Photo-mediated C-H Functionalization | Photocatalyst (e.g., iridium or ruthenium complexes) and visible light. semanticscholar.orgnih.gov | Enables direct and rapid diversification of amino acid scaffolds under mild conditions. semanticscholar.orgnih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-Boc-4-amino-5-methylhexanoic acid, and how do reaction conditions influence yield and enantiomeric purity?
- Methodological Answer : The synthesis typically involves Boc protection of the amino group followed by coupling reactions. For example, using Boc-anhydride under alkaline conditions (e.g., NaHCO₃) to protect the amine, followed by activation of the carboxylic acid using EDCl/HOBt for amide bond formation. Key factors include solvent choice (e.g., DMF for solubility) and temperature control to minimize racemization . Yield optimization often requires iterative adjustments to stoichiometry and reaction time.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of NMR (¹H and ¹³C) to confirm stereochemistry and functional groups. For instance, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in ¹H NMR. Chiral HPLC or polarimetry ensures enantiomeric purity, while IR spectroscopy verifies the presence of carbonyl (Boc) and carboxylic acid moieties .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The compound is sensitive to moisture and acidic/basic conditions. Store at -20°C under inert gas (N₂ or Ar) in anhydrous DMSO or DMF. Stability tests via TGA/DSC can identify decomposition thresholds, with periodic HPLC analysis to monitor degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations assess transition states and activation energies for coupling steps. For example, modeling the interaction between the activated carboxylic acid (e.g., using EDCl) and nucleophiles (e.g., amines) can optimize solvent effects and catalyst selection. Software like Gaussian or ORCA is used, with validation via experimental kinetic studies .
Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for this compound across studies?
- Methodological Answer : Cross-validate analytical methods: Compare chiral HPLC (using cellulose-based columns) with circular dichroism (CD) spectroscopy. Ensure consistent sample preparation (e.g., avoiding pH extremes that may cleave the Boc group). Meta-analysis of literature data can identify systematic biases, such as column aging or detector calibration errors .
Q. How can byproduct formation during Boc deprotection be minimized in complex reaction systems?
- Methodological Answer : Use mild deprotection agents (e.g., TFA in DCM at 0°C) to avoid carbamate side reactions. Monitor reaction progress via LC-MS to detect intermediates like tert-butyl cations. Scavengers (e.g., triisopropylsilane) can quench reactive byproducts. Kinetic studies under varying TFA concentrations provide mechanistic insights .
Data Analysis and Experimental Design
Q. Designing a study to assess the compound’s role in inhibiting enzymatic activity: What controls and replicates are essential?
- Methodological Answer : Include (1) negative controls (enzyme + substrate without inhibitor), (2) positive controls (known inhibitors), and (3) solvent controls (DMSO vehicle). Use triplicate technical replicates and three biological replicates to account for variability. Dose-response curves (IC₅₀) should span 5–8 concentrations, analyzed via nonlinear regression .
Q. How to statistically analyze conflicting bioactivity data from high-throughput screens?
- Methodological Answer : Apply robust regression models to handle outliers. Use clustering algorithms (e.g., hierarchical clustering) to group data by assay conditions. Sensitivity analysis identifies variables (e.g., pH, temperature) contributing to discrepancies. Reproducibility is confirmed via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
